N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Overview
Description
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroethanol, and 4-methoxybenzenesulfonyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide moiety can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-benzyl-N-(2-oxoethyl)-4-methoxybenzenesulfonamide.
Reduction: Formation of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folate synthesis. This inhibition can disrupt essential cellular processes in microorganisms, leading to their growth inhibition or death.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-benzyl-N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide
- N-benzyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-21-15-7-9-16(10-8-15)22(19,20)17(11-12-18)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBLRNRGKFFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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